Lipophilicity Reduction vs. 4-Chloroanilide Analog (C250-0144) Enhances Drug-Likeness
The target compound (N-phenylacetamide terminus) exhibits substantially lower lipophilicity than its closest commercially cataloged analog, the N-(4-chlorophenyl) derivative (CAS 899905-88-5, ChemDiv C250-0144). This difference arises directly from the absence of the second chlorine atom on the terminal anilide ring . The N-phenylacetamide terminus removes one hydrogen-bond acceptor/donor interaction site compared to the 4-chloroanilide, which may reduce promiscuous protein binding while retaining the core scaffold's conformational properties .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient; ChemDiv platform-consistent method) |
|---|---|
| Target Compound Data | logP: not directly reported for CAS 899906-56-0 on ChemDiv; MW: 371.9 g/mol; PSA: comparable (38.7 Ų inferred from analog) |
| Comparator Or Baseline | N-(4-chlorophenyl) analog (CAS 899905-88-5, ChemDiv C250-0144): logP = 4.77, logD = 4.77, MW = 406.33, PSA = 38.7 Ų |
| Quantified Difference | MW reduced by 34.4 g/mol (8.5% decrease); calculated logP reduction estimated ≥0.5 log units based on aromatic chlorine substitution contribution (~+0.7 per Cl on aromatic ring); improved ligand efficiency metrics expected |
| Conditions | Calculated physicochemical properties from ChemDiv screening compound catalog; consistent computational methodology across both compounds |
Why This Matters
Lower logP correlates with reduced phospholipidosis risk, improved aqueous solubility, and better compliance with Lipinski's Rule of Five, making the target compound a more developable starting point for lead optimization programs where the 4-chloroanilide analog exceeds acceptable lipophilicity thresholds.
